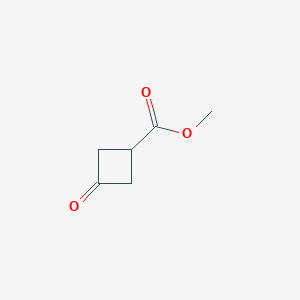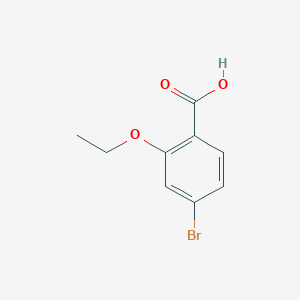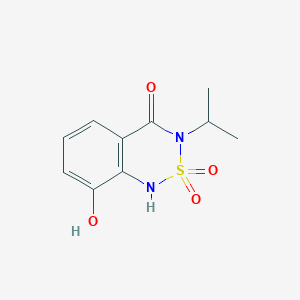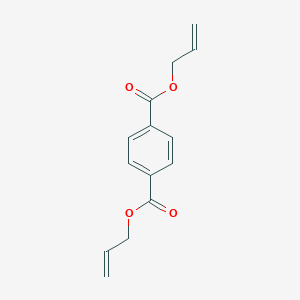
1-Tert-Butyl-3-Methylpiperazin-1,3-dicarboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl piperazine derivatives often involves condensation reactions, utilizing carbamimides and acids in the presence of catalysts and under basic conditions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through such a process, characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, confirming the chemical structure through single crystal XRD data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of tert-butyl piperazine derivatives have been reported, showing variations in crystal systems and space groups. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group P21/c, with typical bond lengths and angles for a piperazine-carboxylate (Mamat et al., 2012).
Chemical Reactions and Properties
Tert-butyl piperazine derivatives engage in a variety of chemical reactions, including weak C‒H···O intermolecular interactions and aromatic π–π stacking, contributing to their three-dimensional architecture. These interactions facilitate the synthesis of biologically active compounds and intermediates for further chemical modifications (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Molekülen
Diese Verbindung wird als Reaktant bei der Synthese verschiedener biologisch aktiver Moleküle verwendet . Dazu gehören CCR5-Antagonisten mit anti-HIV-1-Aktivität, Opioidrezeptor-Antagonisten, Human-Wachstumshormon-Sekretagog-Rezeptor-Antagonisten zur Behandlung von Fettleibigkeit und Hemmstoffe der Fettsäureoxidation .
Herstellung von Piperazinderivaten
Es dient als nützlicher Baustein oder Zwischenprodukt bei der Synthese mehrerer neuartiger organischer Verbindungen wie Amide, Sulfonamide, Mannich-Basen, Schiff-Basen, Thiazolidinone, Azetidinone und Imidazolinone .
Synthese von Indazol-DNA-Gyrase-Inhibitoren
Monosubstituierte Piperazine, die mit 1-Boc-Piperazin hergestellt werden können, werden bei der Synthese von Indazol-DNA-Gyrase-Inhibitoren verwendet . Diese Inhibitoren sind potenzielle antibakterielle Wirkstoffe.
Herstellung von (m -Phenoxy)Phenyl-substituierten Piperazinderivaten
1-Boc-Piperazin kann bei der Herstellung einer Reihe von (m -Phenoxy)Phenyl-substituierten Piperazinderivaten verwendet werden . Diese Derivate haben potenzielle Anwendungen in der pharmazeutischen Chemie.
Synthese von α,β-Poly(2-Oxazolin)Lipopolymeren
1-Boc-Piperazin wird im Abschlussschritt während der Synthese von α,β-Poly(2-Oxazolin)Lipopolymeren über lebende kationische Ringöffnungs-Polymerisation verwendet . Diese Lipopolymere haben potenzielle Anwendungen in Arzneimittelträgersystemen.
Piperazin-haltige Medikamente
Der Piperazin-Rest findet sich oft in Medikamenten oder in bioaktiven Molekülen . Diese weit verbreitete Präsenz ist auf verschiedene mögliche Rollen zurückzuführen, die je nach Position im Molekül und der therapeutischen Klasse variieren, aber auch von der chemischen Reaktivität von Piperazin-basierten Synthons abhängen, die die Einarbeitung in das Molekül erleichtern .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAHFCVKNRRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373562 | |
| Record name | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129799-08-2 | |
| Record name | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129799-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


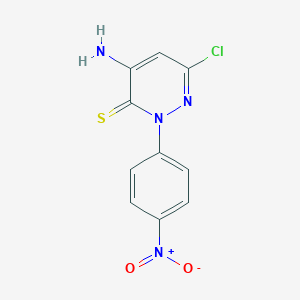
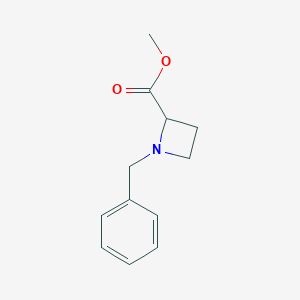
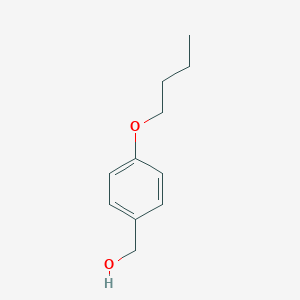
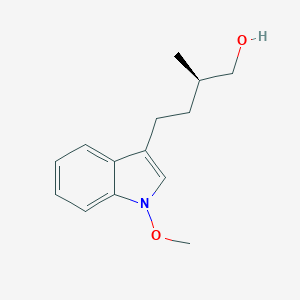
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)

![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)

